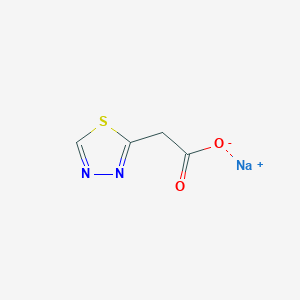

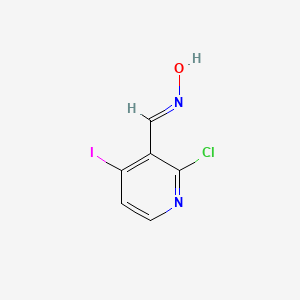

![molecular formula C10H15Cl2N5 B1451315 3-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyrazine dihydrochloride CAS No. 1185112-92-8](/img/structure/B1451315.png)

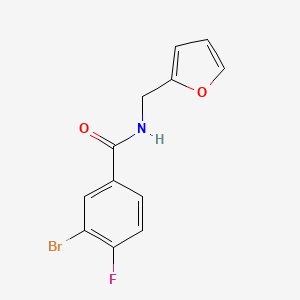

3-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyrazine dihydrochloride

説明

“3-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyrazine dihydrochloride” is a chemical compound with the molecular formula C10H13N5·2HCl . It’s part of the pyrazolo[3,4-b]pyridine class of compounds, which are nitrogen-containing heterocycles . These compounds are important frameworks for the discovery of potent bioactive agents in pharmaceuticals and agrochemicals .

Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridine derivatives involves a new pathway from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline . This method provides the desired products with moderate to good yields . The strategy involves a sequential opening/closing cascade reaction .Molecular Structure Analysis

The molecular structure of “3-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyrazine dihydrochloride” is based on the pyrazolo[3,4-b]pyridine scaffold . This scaffold is a fusion of pyridine systems, pyrazolopyridines .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrazolo[3,4-b]pyridine derivatives include a sequential opening/closing cascade reaction . This approach presents several advantages, including room temperature conditions, short reaction time, and operational simplicity .Physical And Chemical Properties Analysis

The molecular weight of “3-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyrazine dihydrochloride” is 276.17 . Further physical and chemical properties are not available in the search results.科学的研究の応用

- Field : Biomedical Research .

- Application Summary : 1H-Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds that have been described in more than 5500 references, including 2400 patents . They have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .

- Methods of Application : The synthetic methods used for their synthesis start from both a preformed pyrazole or pyridine .

- Results : More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described .

- Field : Organic Chemistry .

- Application Summary : A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline has been introduced .

- Methods of Application : The method involves a sequential opening/closing cascade reaction .

- Results : This method provided the desired products with moderate to good yields .

Synthesis and Biomedical Applications

Synthesis of Pyrazolo[3,4-b]pyridine-5-carboxylate Scaffolds

- Field : Computational Chemistry .

- Application Summary : Molecular docking is a method used in computational chemistry to predict the orientation of one molecule to a second when bound to each other to form a stable complex .

- Methods of Application : Details about the specific methods of application for “3-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyrazine dihydrochloride” are not available. However, molecular docking generally involves the use of algorithms to predict the preferred orientation of one molecule to another .

- Results : The results of a molecular docking study can provide insight into the potential interactions between molecules and can be used to guide the design of new drugs .

- Field : Cancer Research .

- Application Summary : Compounds synthesized from 1H-Pyrazolo[3,4-b]pyridines have been screened for anticancer activity .

- Methods of Application : The specific methods of application for “3-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyrazine dihydrochloride” are not available. However, in vitro anticancer screening typically involves testing the compound against a panel of cancer cell lines .

- Results : The results of such screenings can identify potential new anticancer drugs .

Molecular Docking Study

In Vitro Anticancer Screening

- Field : Pharmaceutical Chemistry .

- Application Summary : Nitrogen-containing heterocycles, such as 1H-Pyrazolo[3,4-b]pyridines, are among the most important frameworks for the discovery of potent bioactive agents in pharmaceuticals . They have been evaluated for activity and access to pharmaceutical products, which have been applied with selective antibacterial, antiviral, antifungal, and antitumor activity .

- Methods of Application : Various synthetic methods have been implemented to synthesize pyrazolopyridines under different conditions .

- Results : The results of such studies can lead to the development of new drugs with potential therapeutic applications .

- Field : Organic Chemistry .

- Application Summary : A new strategy has been reported to obtain pyrazolo[3,4-b]pyridine from the fusion of pyrano[2,3-c]pyrazole containing cyano and amino groups with aniline .

- Methods of Application : This approach presents several advantages, including room temperature conditions, short reaction time, and operational simplicity .

- Results : The gram-scale synthesis of the major product was carried out with good yields (up to 80%) .

Design and Synthesis of Bioactive Agents

Development of New Synthetic Processes

将来の方向性

The future directions for “3-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyrazine dihydrochloride” and similar compounds could involve further exploration of their bioactive properties . For example, compound C03, a pyrazolo[3,4-b]pyridine derivative, showed acceptable activity and inhibited the proliferation of the Km-12 cell line . It also possessed good plasma stability and low inhibitory activity to a panel of cytochrome P450 isoforms except CYP2C9 . Therefore, these compounds have potential for further exploration .

特性

IUPAC Name |

3-piperidin-4-yl-2H-pyrazolo[3,4-b]pyrazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5.2ClH/c1-3-11-4-2-7(1)8-9-10(15-14-8)13-6-5-12-9;;/h5-7,11H,1-4H2,(H,13,14,15);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJNDTMFYFAPNTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=C3C(=NN2)N=CC=N3.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15Cl2N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyrazine dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

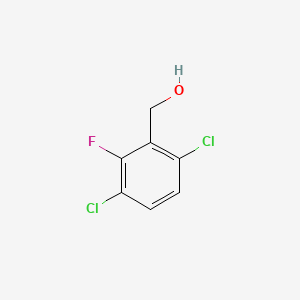

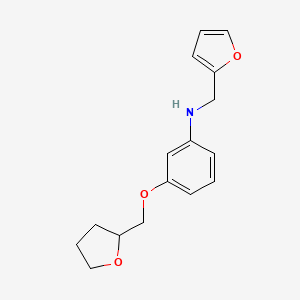

![[2-(3-Methyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride](/img/structure/B1451240.png)

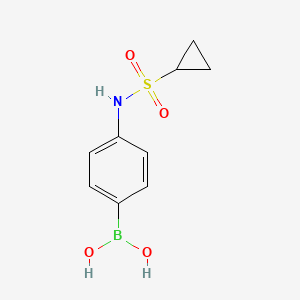

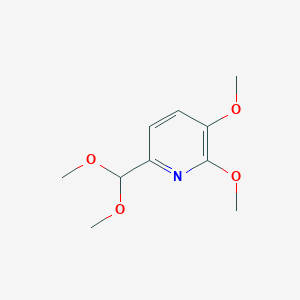

![3-[(2-methyl-1H-imidazol-1-yl)methyl]aniline dihydrochloride](/img/structure/B1451249.png)

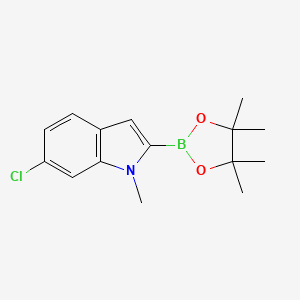

![[1-(3-Fluoro-benzenesulfonyl)-piperidin-4-yl]-acetic acid](/img/structure/B1451252.png)